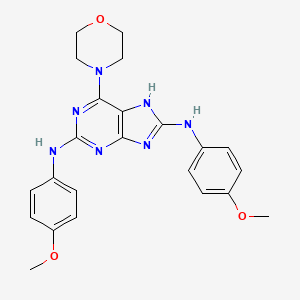![molecular formula C6H16NO4P B12517393 Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester CAS No. 653580-15-5](/img/structure/B12517393.png)
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a [1-(hydroxyamino)-2-methylpropyl] moiety and esterified with two methyl groups. This compound is part of the broader class of phosphonates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst like methyl iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Explored for its potential use in drug design, particularly as inhibitors of enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants
Mécanisme D'action
The mechanism of action of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes that recognize phosphate groups. The compound can act as a competitive inhibitor by mimicking the structure of natural phosphate substrates, thereby blocking the active site of the enzyme and preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, [1-(hydroxyamino)-2-(phenylmethoxy)ethyl]-, diethyl ester .
- Dimethyl methylphosphonate .
- Nitrilotris(methylenephosphonic acid) .
Uniqueness
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is unique due to its specific [1-(hydroxyamino)-2-methylpropyl] moiety, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specialized applications where its specific structural features are advantageous .
Propriétés
Numéro CAS |
653580-15-5 |
|---|---|
Formule moléculaire |
C6H16NO4P |
Poids moléculaire |
197.17 g/mol |
Nom IUPAC |
N-(1-dimethoxyphosphoryl-2-methylpropyl)hydroxylamine |
InChI |
InChI=1S/C6H16NO4P/c1-5(2)6(7-8)12(9,10-3)11-4/h5-8H,1-4H3 |
Clé InChI |
VNXZDLZJPHGELA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(NO)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
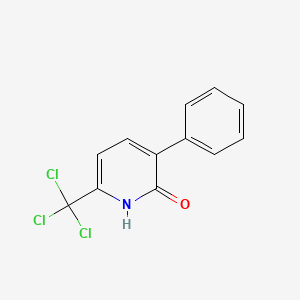
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)

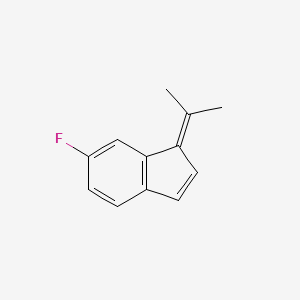
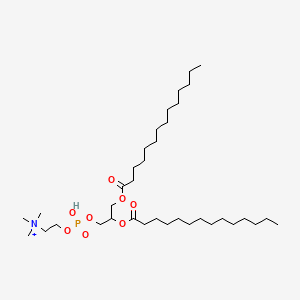
![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
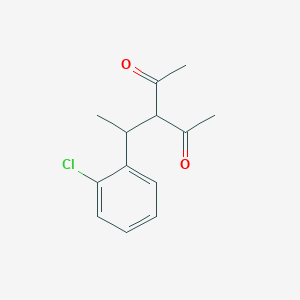
![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)

![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
